Cas no 86-68-0 (Quininic acid)

Quininic acid Propriedades químicas e físicas
Nomes e Identificadores
-
- 4-Quinolinecarboxylicacid, 6-methoxy-
- 6-Methoxyquinoline-4-carboxylic Acid
- 6-Methoxy-4-Quinolinecarboxylic Acid
- 6-Methoxy-quinoline-4-carboxylic acid
- QUININIC ACID
- 4-Quinolinecarboxylic acid,6-methoxy
- 6-Methoxy-chinolin-4-carbonsaeure
- 6-Methoxycinchoninic acid
- 6-Methoxyquinoline4-Carboxylic Acid
- Cinchoninic acid,6-methoxy
- Cinchoninic acid, 6-methoxy-
- 4-Quinolinecarboxylic acid, 6-methoxy-
- FS902DD40C
- Quininic acid [MI]
- Chininsaure
- 6-Methoxy-4-quinolinecarboxylicacid
- Prestwick0_001103
- Prestwick2_001103
- Prestwick1_001103
- Oprea1_238538
- SPBio_003083
- XXLFLUJXWKXUGS-UHFFFAOYSA-N
- HMS157
- 6-Methoxy-4-quinolinecarboxylic acid (ACI)
- Cinchoninic acid, 6-methoxy- (6CI, 7CI, 8CI)
- NSC 403610
- CAS-86-68-0
- HMS1571M08
- HY-N7354
- MFCD00024013
- NSC-403610
- CS-0113794
- SB39106
- SCHEMBL39557
- 4-Quinolinecarboxylicacid,6-methoxy-
- 86-68-0
- SY055224
- NCGC00016341-01
- Z1508915640
- Q27278170
- CHEMBL1396390
- DTXCID70274458
- DB-008493
- AE-562/43287134
- NSC403610
- M2751
- AS-41373
- DTXSID70323339
- EN300-629989
- UNII-FS902DD40C
- AKOS022505953
- Quininic acid
-
- MDL: MFCD00024013
- Inchi: 1S/C11H9NO3/c1-15-7-2-3-10-9(6-7)8(11(13)14)4-5-12-10/h2-6H,1H3,(H,13,14)
- Chave InChI: XXLFLUJXWKXUGS-UHFFFAOYSA-N
- SMILES: O=C(C1C2C(=CC=C(C=2)OC)N=CC=1)O
Propriedades Computadas
- Massa Exacta: 203.05800
- Massa monoisotópica: 203.058
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 15
- Contagem de Ligações Rotativas: 2
- Complexidade: 244
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 59.4
- Carga de Superfície: 0
- Contagem de Tautomeros: nothing
- XLogP3: 1.7
Propriedades Experimentais
- Densidade: 1.2621 (rough estimate)
- Ponto de Fusão: 280°C(dec.)(lit.)
- Ponto de ebulição: 341.49°C (rough estimate)
- Ponto de Flash: 186.9 °C
- Índice de Refracção: 1.4950 (estimate)
- Solubilidade: Solubility Slightly soluble in water, cold ethanol, ether
- PSA: 59.42000
- LogP: 1.94160
- PH: Yellow I uorescent (4.0) to blue I uorescent (5.0)
- Pressão de vapor: 0.0±0.9 mmHg at 25°C
- Merck: 8062
- pka: 5.53(at 25℃)
Quininic acid Informações de segurança
-
Símbolo:
- Pedir:warning
- Palavra de Sinal:warning
- Declaração de perigo: H315-H319
- Declaração de Advertência: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Instrução de Segurança: H303+H313+H333
- Condição de armazenamento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Quininic acid Dados aduaneiros
- CÓDIGO SH:2933499090
- Dados aduaneiros:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Quininic acid Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Ambeed | A336526-250mg |
6-Methoxyquinoline-4-carboxylic acid |
86-68-0 | 98% | 250mg |
$110.0 | 2024-04-17 | |
Ambeed | A336526-1g |
6-Methoxyquinoline-4-carboxylic acid |
86-68-0 | 98% | 1g |
$298.0 | 2024-04-17 | |
eNovation Chemicals LLC | Y1298422-1G |
6-methoxyquinoline-4-carboxylic acid |
86-68-0 | 97% | 1g |
$290 | 2024-07-21 | |
Enamine | EN300-629989-5.0g |
6-methoxyquinoline-4-carboxylic acid |
86-68-0 | 95.0% | 5.0g |
$391.0 | 2025-03-21 | |
eNovation Chemicals LLC | D574765-5g |
6-Methoxy-4-quinolinecarboxylic acid |
86-68-0 | 97% | 5g |
$1800 | 2023-05-11 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0189-5G |
6-methoxyquinoline-4-carboxylic acid |
86-68-0 | 97% | 5g |
¥ 9,985.00 | 2023-04-13 | |
abcr | AB447996-1 g |
6-Methoxyquinoline-4-carboxylic acid, 95%; . |
86-68-0 | 95% | 1g |
€246.20 | 2023-04-22 | |
TRC | M269543-100mg |
6-Methoxyquinoline-4-carboxylic Acid |
86-68-0 | 100mg |
$64.00 | 2023-05-18 | ||
Chemenu | CM143468-5g |
6-Methoxy-quinoline-4-carboxylic acid |
86-68-0 | 95% | 5g |
$*** | 2023-05-29 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | LM344-200mg |
Quininic acid |
86-68-0 | 98.0%(LC&T) | 200mg |
¥686.0 | 2022-06-10 |
Quininic acid Método de produção
Synthetic Routes 1
Synthetic Routes 2
1.2 Solvents: Dichloromethane
1.3 -45 °C; -45 °C → rt; 16 h, rt
2.1 Reagents: Potassium hydroxide Solvents: Acetonitrile , tert-Butanol ; 0 °C; 24 h, 0 °C
3.1 Reagents: Cesium fluoride Solvents: Dimethylformamide ; 15 min, 180 °C
3.2 Reagents: Oxygen ; 24 h, rt
3.3 Reagents: Sodium hydroxide Solvents: Water ; basified, rt
4.1 Reagents: Benzophenone , Potassium tert-butoxide Solvents: Toluene ; 16 h, reflux; reflux → 0 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ; < 30 °C
5.1 Reagents: Potassium tert-butoxide , Oxygen Solvents: Isopropanol , Tetrahydrofuran ; 1 h, 0 °C
5.2 Solvents: Tetrahydrofuran ; < 20 °C
5.3 Reagents: Oxygen ; 3 h, 0 °C → rt
5.4 Reagents: Sulfuric acid Solvents: Water ; 0 °C
Synthetic Routes 3
Synthetic Routes 4
1.2 Reagents: Sodium hydroxide Solvents: Water
2.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; -78 °C; 20 min, -78 °C
2.2 Solvents: Dichloromethane ; 40 min, -78 °C
2.3 Reagents: Triethylamine ; -78 °C; -78 °C → 0 °C; 1 h, 0 °C
2.4 Reagents: Water ; 0 °C
3.1 Reagents: Potassium hydroxide Solvents: Acetonitrile , tert-Butanol ; 0 °C; 24 h, 0 °C
4.1 Reagents: Cesium fluoride Solvents: Dimethylformamide ; 15 min, 180 °C
4.2 Reagents: Oxygen ; 24 h, rt
4.3 Reagents: Sodium hydroxide Solvents: Water ; basified, rt
5.1 Reagents: Benzophenone , Potassium tert-butoxide Solvents: Toluene ; 16 h, reflux; reflux → 0 °C
5.2 Reagents: Hydrochloric acid Solvents: Water ; < 30 °C
6.1 Reagents: Potassium tert-butoxide , Oxygen Solvents: Isopropanol , Tetrahydrofuran ; 1 h, 0 °C
6.2 Solvents: Tetrahydrofuran ; < 20 °C
6.3 Reagents: Oxygen ; 3 h, 0 °C → rt
6.4 Reagents: Sulfuric acid Solvents: Water ; 0 °C
Synthetic Routes 5
Synthetic Routes 6
1.2 Solvents: Tetrahydrofuran ; 1 h, rt
1.3 Solvents: Tetrahydrofuran ; rt; 20 min, rt
1.4 Reagents: Water , Sodium borohydride ; 10 min, rt; 4 h, rt
1.5 Reagents: Water
2.1 Reagents: 2,6-Di-tert-butylpyridine Solvents: Dichloromethane ; -45 °C; 20 min, -45 °C
2.2 Solvents: Dichloromethane
2.3 -45 °C; -45 °C → rt; 16 h, rt
3.1 Reagents: Potassium hydroxide Solvents: Acetonitrile , tert-Butanol ; 0 °C; 24 h, 0 °C
4.1 Reagents: Cesium fluoride Solvents: Dimethylformamide ; 15 min, 180 °C
4.2 Reagents: Oxygen ; 24 h, rt
4.3 Reagents: Sodium hydroxide Solvents: Water ; basified, rt
5.1 Reagents: Benzophenone , Potassium tert-butoxide Solvents: Toluene ; 16 h, reflux; reflux → 0 °C
5.2 Reagents: Hydrochloric acid Solvents: Water ; < 30 °C
6.1 Reagents: Potassium tert-butoxide , Oxygen Solvents: Isopropanol , Tetrahydrofuran ; 1 h, 0 °C
6.2 Solvents: Tetrahydrofuran ; < 20 °C
6.3 Reagents: Oxygen ; 3 h, 0 °C → rt
6.4 Reagents: Sulfuric acid Solvents: Water ; 0 °C
Synthetic Routes 7
Synthetic Routes 8
Synthetic Routes 9
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
2.1 Solvents: Water ; 5 min, 16 - 20 bar, 190 - 200 °C
Synthetic Routes 10
1.2 Solvents: Tetrahydrofuran ; < 20 °C
1.3 Reagents: Oxygen ; 3 h, 0 °C → rt
1.4 Reagents: Sulfuric acid Solvents: Water ; 0 °C
Synthetic Routes 11
1.2 Reagents: Hydrochloric acid Solvents: Water ; < 30 °C
2.1 Reagents: Potassium tert-butoxide , Oxygen Solvents: Isopropanol , Tetrahydrofuran ; 1 h, 0 °C
2.2 Solvents: Tetrahydrofuran ; < 20 °C
2.3 Reagents: Oxygen ; 3 h, 0 °C → rt
2.4 Reagents: Sulfuric acid Solvents: Water ; 0 °C
Synthetic Routes 12
1.2 Solvents: Dichloromethane ; 40 min, -78 °C
1.3 Reagents: Triethylamine ; -78 °C; -78 °C → 0 °C; 1 h, 0 °C
1.4 Reagents: Water ; 0 °C
2.1 Reagents: Potassium hydroxide Solvents: Acetonitrile , tert-Butanol ; 0 °C; 24 h, 0 °C
3.1 Reagents: Cesium fluoride Solvents: Dimethylformamide ; 15 min, 180 °C
3.2 Reagents: Oxygen ; 24 h, rt
3.3 Reagents: Sodium hydroxide Solvents: Water ; basified, rt
4.1 Reagents: Benzophenone , Potassium tert-butoxide Solvents: Toluene ; 16 h, reflux; reflux → 0 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ; < 30 °C
5.1 Reagents: Potassium tert-butoxide , Oxygen Solvents: Isopropanol , Tetrahydrofuran ; 1 h, 0 °C
5.2 Solvents: Tetrahydrofuran ; < 20 °C
5.3 Reagents: Oxygen ; 3 h, 0 °C → rt
5.4 Reagents: Sulfuric acid Solvents: Water ; 0 °C
Synthetic Routes 13
Synthetic Routes 14
1.2 Reagents: Oxygen ; 24 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, rt
2.1 Reagents: Benzophenone , Potassium tert-butoxide Solvents: Toluene ; 16 h, reflux; reflux → 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; < 30 °C
3.1 Reagents: Potassium tert-butoxide , Oxygen Solvents: Isopropanol , Tetrahydrofuran ; 1 h, 0 °C
3.2 Solvents: Tetrahydrofuran ; < 20 °C
3.3 Reagents: Oxygen ; 3 h, 0 °C → rt
3.4 Reagents: Sulfuric acid Solvents: Water ; 0 °C
Synthetic Routes 15
2.1 Reagents: Cesium fluoride Solvents: Dimethylformamide ; 15 min, 180 °C
2.2 Reagents: Oxygen ; 24 h, rt
2.3 Reagents: Sodium hydroxide Solvents: Water ; basified, rt
3.1 Reagents: Benzophenone , Potassium tert-butoxide Solvents: Toluene ; 16 h, reflux; reflux → 0 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ; < 30 °C
4.1 Reagents: Potassium tert-butoxide , Oxygen Solvents: Isopropanol , Tetrahydrofuran ; 1 h, 0 °C
4.2 Solvents: Tetrahydrofuran ; < 20 °C
4.3 Reagents: Oxygen ; 3 h, 0 °C → rt
4.4 Reagents: Sulfuric acid Solvents: Water ; 0 °C
Quininic acid Raw materials
- 5-methoxy-2,3-dihydro-1H-indole-2,3-dione
- 2-(Trimethylsilyl)ethanol
- Quininone
- 2,4-Quinolinedicarboxylic acid, 6-methoxy-
- 1(2H)-Quinolinecarboxylic acid, 4-[(2R,3R)-3-[[(3R,4S)-3-ethenyl-1-[[2-(trimethylsilyl)ethoxy]carbonyl]-4-piperidinyl]methyl]-2-oxiranyl]-6-methoxy-, 2-(trimethylsilyl)ethyl ester
- Sodium 2-oxopropanoate
- 2-Chloro-6-methoxy-4-methylquinoline
- 6-Methoxy-4-methylcarbostyril
- (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo3.2.1octane
-
- Quinine
- Trifluoromethanesulfonic Anhydride
- Acetic acid,2,2,2-trifluoro-, ion(1-)
- 6-Methoxy-4-methylquinoline
- 1-Piperidinecarboxylic acid, 3-ethenyl-4-(2-oxoethyl)-, 2-(trimethylsilyl)ethyl ester, (3R,4S)-
Quininic acid Preparation Products
Quininic acid Literatura Relacionada
-
1. Formula index
-
2. Organic chemistry
-
T. S. Work J. Chem. Soc. 1947 222
-
Wei-Yuan Wang,Xiao-Han Ju,Xiu-Fen Zhao,Xiao-Dong Li,Shu-Ping Li,Fu-Gui Song RSC Adv. 2018 8 8130
86-68-0 (Quininic acid) Produtos relacionados
- 4312-44-1(6-Hydroxyquinoline-4-carboxylic acid)
- 199871-63-1(N-(3,5-Dichloro-4-pyridinyl)-8-methoxy-5-quinolinecarboxamide)
- 1092288-64-6(8-methoxyquinoline-4-carboxylic acid)
- 373611-23-5((2Z)-3-(3-chloro-2-methylphenyl)amino-2-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 1799214-84-8(2-Propenoic acid, 3-[5-(2,5-dibromophenyl)-2-furanyl]-)
- 1148107-39-4(Ethyl 3-[(1,3-thiazol-2-yl)amino]benzoate)
- 1355868-30-2(2H-Pyran-4-carboxamide, N-[cyano[4-(1,1-dimethylethyl)phenyl]methyl]tetrahydro-)
- 2411219-68-4(sodium 5-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-imidazole-2-carboxylate)
- 2172191-35-2(1-(pentan-3-yl)-5-propyl-1H-1,2,3-triazol-4-ylmethanol)
- 2228903-28-2(ethyl 4-1-(1-hydroxyethyl)cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate)
